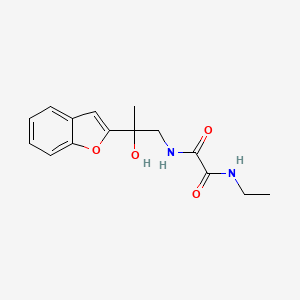

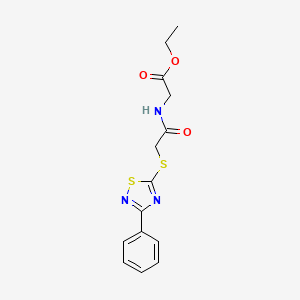

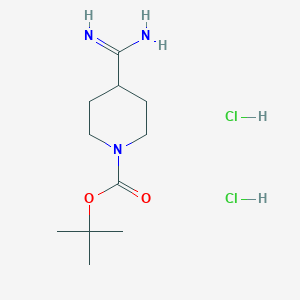

![molecular formula C10H11ClN2O B2529468 1-[(4-氯苯基)甲基]吡唑烷-3-酮 CAS No. 17826-71-0](/img/structure/B2529468.png)

1-[(4-氯苯基)甲基]吡唑烷-3-酮

描述

The compound "1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one" is a derivative of pyrazolidinone, which is a class of compounds known for their biological activities. The presence of the 4-chlorophenyl group suggests potential for various biological interactions, as seen in similar compounds that have been synthesized and tested for antifungal and antitubercular activities . These compounds, including various pyrazole derivatives, have shown promising results against pathogenic strains of fungi and Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved through a solvent-free method, which involves grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method represents an environmentally friendly approach to synthesis, avoiding the use of solvents and potentially offering a more sustainable production method for such compounds. Other related compounds have been synthesized using different methods, including microwave-accelerated synthesis , and condensation/cyclisation reactions .

Molecular Structure Analysis

The molecular structure of related pyrazoline derivatives has been characterized using various techniques, including IR and X-ray single crystal diffraction . Density functional theory (DFT) calculations have been performed to predict the geometry and vibrational frequencies of these compounds, which have been found to be in good agreement with experimental data . The crystal and molecular structures of other pyrazol-3-one derivatives have also been examined, confirming the tautomeric forms and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of pyrazolidin-3-one derivatives can be inferred from studies on similar compounds. For instance, 4-alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives have been evaluated as inhibitors of bacterial cell wall biosynthesis, with several showing good activity against specific bacterial strains . This suggests that the 1-(4-chlorophenyl)pyrazolidin-3-one could potentially undergo reactions that enable it to act as an inhibitor of biological processes in microorganisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can be complex, as evidenced by the detailed analysis of vibrational frequencies and thermodynamic properties at different temperatures . The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the stability and properties of these compounds . For example, the crystal packing of a related pyrazoline compound is dominated by weak C-H...π interactions, which contribute to an efficient packing within the crystal structure .

科学研究应用

绿色合成方法

1-[(4-氯苯基)甲基]吡唑烷-3-酮的合成中的一项值得注意的进展涉及无溶剂法,突显了向更环保的化学过程的转变。该方法利用球磨机在碱存在下研磨 4-氯苯肼和丙烯酸甲酯,为传统的合成方法提供了一种高效且绿色的替代方案。这种方法不仅简化了合成过程,而且还通过消除溶剂的使用符合绿色化学的原则 (张等人,2018)。

抗菌应用

该化合物及其衍生物已对其潜在的抗菌应用进行了探索。由 1-[(4-氯苯基)甲基]吡唑烷-3-酮合成的新型化合物对一系列细菌和真菌表现出可变且适度的活性。这些发现表明该化合物在开发新的抗菌剂中的作用,某些衍生物对某些细菌菌株(如大肠杆菌和金黄色葡萄球菌)以及白色念珠菌等真菌表现出有效的抑制作用 (B'Bhatt & Sharma,2017)。

抗癌和抗菌剂

对新型 1,3-恶唑类联吡啶基-吡唑啉的研究,结合了 1-[(4-氯苯基)甲基]吡唑烷-3-酮,除了其抗菌作用外,还显示出显着的抗癌活性。这些化合物针对 60 个癌细胞系进行了测试,显示出某些衍生物具有很高的效力。这些化合物作为抗癌剂和抗菌剂的双重功能标志着多用途药物开发的重要一步 (Katariya 等人,2021)。

新型衍生物及其潜力

进一步的研究导致了新型吡唑衍生物的合成,显示出作为抗菌剂和抗癌剂的潜力。与试验中的一些标准药物相比,这些衍生物表现出更高的抗癌活性,突显了该化合物的多功能性及其衍生物在药物开发中的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLTMHYVIZTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324269 | |

| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one | |

CAS RN |

17826-71-0 | |

| Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

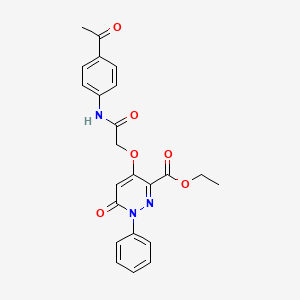

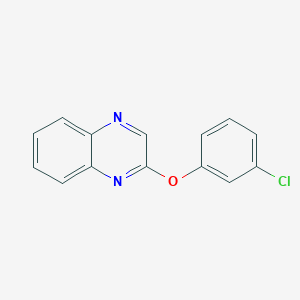

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

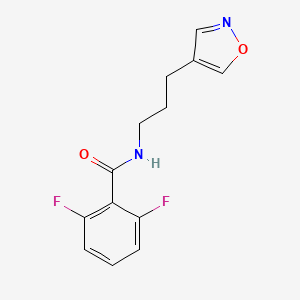

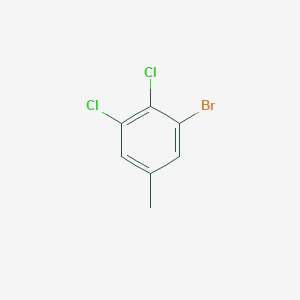

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

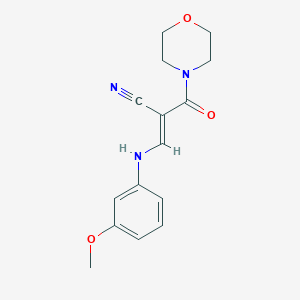

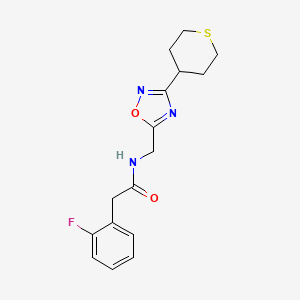

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)